molecular formula C9H9N3O3 B176976 Benzene-1,2,4-tricarboxamide CAS No. 10508-39-1

Benzene-1,2,4-tricarboxamide

Cat. No. B176976
CAS RN: 10508-39-1
M. Wt: 207.19 g/mol
InChI Key: SXHLEIFYCANFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene-1,2,4-tricarboxamide (BTA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BTA is a white crystalline powder that is soluble in organic solvents and has a high melting point. It has been used in various applications, including as a corrosion inhibitor, a dyeing agent, and a flame retardant. In recent years, BTA has also been studied for its potential use in biomedical research.

Mechanism Of Action

The mechanism of action of Benzene-1,2,4-tricarboxamide is not fully understood, but it is believed to involve the formation of a complex between Benzene-1,2,4-tricarboxamide and the metal ion of interest. This complex can then be detected using fluorescence spectroscopy or other analytical techniques.

Biochemical And Physiological Effects

Benzene-1,2,4-tricarboxamide has been shown to have minimal toxicity in vitro and in vivo studies. It does not appear to have any significant effects on biochemical or physiological processes in cells or organisms. This makes it a useful tool for studying metal ion concentrations without interfering with normal cellular processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzene-1,2,4-tricarboxamide in lab experiments is its high selectivity for metal ions. This allows for the detection and measurement of metal ion concentrations with high accuracy and precision. However, one limitation of using Benzene-1,2,4-tricarboxamide is that it is not suitable for use in aqueous solutions, as it is only soluble in organic solvents.

Future Directions

There are several potential future directions for research involving Benzene-1,2,4-tricarboxamide. One area of interest is the development of new fluorescent probes based on the Benzene-1,2,4-tricarboxamide structure. These probes could be designed to target specific metal ions or other molecules of interest. Another area of research is the use of Benzene-1,2,4-tricarboxamide in the development of new materials, such as sensors or catalysts. Overall, the unique properties of Benzene-1,2,4-tricarboxamide make it a promising tool for a wide range of scientific research applications.

Synthesis Methods

Benzene-1,2,4-tricarboxamide can be synthesized through various methods, including the reaction of benzene-1,2,4-tricarbonyl chloride with ammonia or the reaction of benzene-1,2,4-tricarboxylic acid with thionyl chloride followed by reaction with ammonia. The synthesis of Benzene-1,2,4-tricarboxamide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Benzene-1,2,4-tricarboxamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research involves the use of Benzene-1,2,4-tricarboxamide as a fluorescent probe for the detection of metal ions. Benzene-1,2,4-tricarboxamide has been shown to selectively bind to metal ions such as copper and zinc, making it a useful tool for detecting and measuring metal ion concentrations in biological and environmental samples.

properties

CAS RN

10508-39-1

Product Name

Benzene-1,2,4-tricarboxamide

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

benzene-1,2,4-tricarboxamide

InChI

InChI=1S/C9H9N3O3/c10-7(13)4-1-2-5(8(11)14)6(3-4)9(12)15/h1-3H,(H2,10,13)(H2,11,14)(H2,12,15)

InChI Key

SXHLEIFYCANFJQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)N)C(=O)N)C(=O)N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)C(=O)N)C(=O)N

synonyms

1,2,4-BenzenetricarboxaMide

Origin of Product

United States

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